4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide: is a complex organic compound characterized by its fluorine, methyl, and thiophene groups. This compound is part of the sulfonamide family, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzene derivative under palladium catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfonamide group to sulfonyl chloride.
Reduction: : Reduction of the fluorine atom to a hydrogen atom.
Substitution: : Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Using reducing agents like lithium aluminum hydride.
Substitution: : Using nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: : Formation of sulfonyl chloride derivatives.
Reduction: : Formation of hydrofluoro compounds.
Substitution: : Formation of various substituted benzene derivatives.
Scientific Research Applications
4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents.
Material Science: : Its unique structure makes it suitable for use in organic electronic materials.
Biology: : It can be employed in biochemical studies to understand enzyme mechanisms and interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide: can be compared to other sulfonamide derivatives, such as sulfa drugs used in antibiotics. While both share the sulfonamide group, the presence of fluorine and thiophene groups in this compound provides unique chemical and biological properties.
List of Similar Compounds
Sulfa Drugs: : Common antibiotics like sulfamethoxazole.
Fluoroaromatic Compounds: : Compounds with fluorine-substituted aromatic rings.
Thiophene Derivatives: : Compounds containing the thiophene ring structure.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c1-13-10-16(6-7-18(13)19)24(21,22)20-11-14-4-2-3-5-17(14)15-8-9-23-12-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBNBDLGFVIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.